

Application Notes: Flow Cytometry Analysis of Flt3-IN-11 Treated Cells

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Compound of Interest		
Compound Name:	Flt3-IN-11	
Cat. No.:	B15144102	Get Quote

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Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML).[2] These mutations lead to constitutive activation of the Flt3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.[2]

Flt3 inhibitors have emerged as a promising therapeutic strategy for AML patients with FLT3 mutations. **Flt3-IN-11** is a potent and selective inhibitor of Flt3 kinase activity. This document provides detailed protocols for analyzing the cellular effects of **Flt3-IN-11** treatment using flow cytometry, a powerful technique for single-cell analysis. The following application notes describe methods to assess apoptosis, cell cycle progression, and the inhibition of Flt3 phosphorylation in Flt3-mutated AML cell lines, such as MV4-11, which harbors an ITD mutation.

Mechanism of Action of Flt3 and its Inhibition

Under normal physiological conditions, the binding of Flt3 ligand (FL) to the Flt3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the



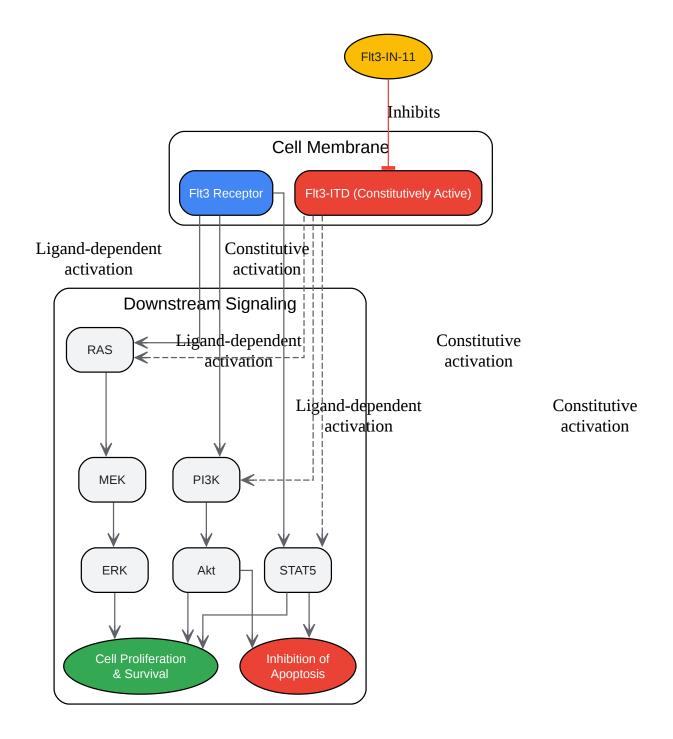
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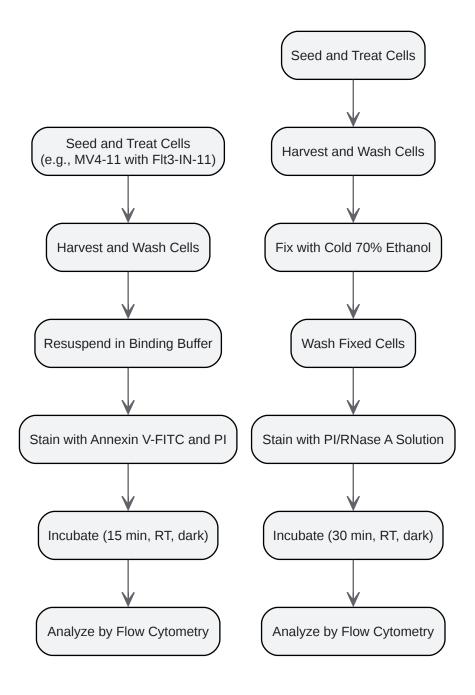
intracellular domain. This activation triggers downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which are critical for normal hematopoiesis.

In Flt3-ITD-positive AML, the receptor is constitutively active in a ligand-independent manner, leading to aberrant and sustained activation of these pro-proliferative and anti-apoptotic signaling pathways.[3] Flt3 inhibitors, such as **Flt3-IN-11**, are small molecules that competitively bind to the ATP-binding pocket of the Flt3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This inhibition ultimately leads to cell cycle arrest and induction of apoptosis in Flt3-mutated cancer cells.

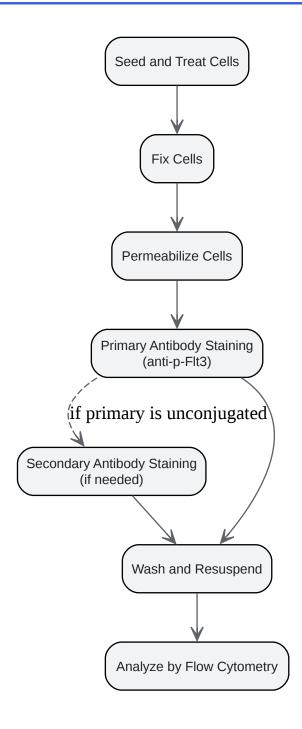












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